![molecular formula C9H10N4O B2501924 3-Metil-8-(prop-2-en-1-iloxi)-[1,2,4]triazolo[4,3-a]pirazina CAS No. 2167737-93-9](/img/structure/B2501924.png)
3-Metil-8-(prop-2-en-1-iloxi)-[1,2,4]triazolo[4,3-a]pirazina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-8-(prop-2-en-1-yloxy)-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound that belongs to the triazolopyrazine family. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrazine ring, with a methyl group at the 3-position and a prop-2-en-1-yloxy group at the 8-position. The presence of these functional groups imparts distinct chemical properties and potential biological activities to the compound.
Aplicaciones Científicas De Investigación
Anticancer Properties
Recent studies have demonstrated that derivatives of [1,2,4]triazolo[4,3-a]pyrazine exhibit promising anticancer activity. For instance:
- Inhibitory Activity on Kinases : A series of [1,2,4]triazolo[4,3-a]pyrazine derivatives were evaluated for their inhibitory effects on c-Met and VEGFR-2 kinases. One notable derivative exhibited an IC50 value of 0.026 µM against c-Met and significant antiproliferative activities against various cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) with IC50 values ranging from 0.98 to 1.28 µM .
- Mechanism of Action : The mechanism underlying the anticancer effects involves the induction of apoptosis and cell cycle arrest in the G0/G1 phase. This was confirmed through Western blot analysis and fluorescence quantitative PCR which indicated downregulation of c-Met and VEGFR-2 expression .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Research indicates that triazole derivatives can exhibit antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents .
Synthesis and Structural Modifications
The synthesis of 3-Methyl-8-(prop-2-en-1-yloxy)-[1,2,4]triazolo[4,3-a]pyrazine typically involves multi-step reactions starting from readily available precursors. Structural modifications can enhance its biological activity:
- Substituent Variations : Modifying the substituents on the triazole ring or altering the alkoxy chain can lead to improved potency against specific targets .
Case Study 1: Dual Kinase Inhibition
A study focused on synthesizing a series of [1,2,4]triazolo[4,3-a]pyrazine derivatives aimed at dual inhibition of c-Met and VEGFR-2 kinases. The most effective compound demonstrated significant antiproliferative effects across multiple cancer cell lines and was characterized by low hemolytic toxicity .
Case Study 2: Antimicrobial Evaluation
Another investigation assessed the antimicrobial efficacy of various pyrazole derivatives where compounds structurally related to triazoles were tested against common bacterial strains. Results indicated that certain derivatives possessed notable antibacterial properties comparable to established antibiotics .
Mecanismo De Acción
Target of Action
3-Methyl-8-(prop-2-en-1-yloxy)-[1,2,4]triazolo[4,3-a]pyrazine, a member of the triazole family, is known for its ability to bind with a variety of enzymes and receptors in the biological system
Biochemical Pathways
Triazole compounds, including 3-Methyl-8-(prop-2-en-1-yloxy)-[1,2,4]triazolo[4,3-a]pyrazine, are known to affect various biochemical pathways due to their versatile biological activities
Pharmacokinetics
It is known that some triazole-based drugs have excellent bioavailability .
Result of Action
Triazole compounds are known for their wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-8-(prop-2-en-1-yloxy)-[1,2,4]triazolo[4,3-a]pyrazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Formation of the Pyrazine Ring: The pyrazine ring is often constructed through a condensation reaction involving diamines and diketones.
Functional Group Introduction: The methyl group at the 3-position can be introduced via alkylation reactions using methylating agents such as methyl iodide. The prop-2-en-1-yloxy group at the 8-position can be introduced through etherification reactions using allyl alcohol and appropriate catalysts.
Industrial Production Methods
Industrial production of 3-Methyl-8-(prop-2-en-1-yloxy)-[1,2,4]triazolo[4,3-a]pyrazine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-8-(prop-2-en-1-yloxy)-[1,2,4]triazolo[4,3-a]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, potentially leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the triazole and pyrazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.
Comparación Con Compuestos Similares
Similar Compounds
3-Methyl-8-(prop-2-en-1-yloxy)-[1,2,4]triazolo[4,3-a]pyrimidine: Similar structure but with a pyrimidine ring instead of a pyrazine ring.
3-Methyl-8-(prop-2-en-1-yloxy)-[1,2,4]triazolo[4,3-a]pyridine: Similar structure but with a pyridine ring instead of a pyrazine ring.
Uniqueness
3-Methyl-8-(prop-2-en-1-yloxy)-[1,2,4]triazolo[4,3-a]pyrazine is unique due to the specific arrangement of its functional groups and the presence of both triazole and pyrazine rings. This unique structure imparts distinct chemical properties and potential biological activities that may not be present in similar compounds.
Actividad Biológica
3-Methyl-8-(prop-2-en-1-yloxy)-[1,2,4]triazolo[4,3-a]pyrazine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and anti-inflammatory effects. This article reviews the available literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure
The compound features a triazole and pyrazine moiety, which are known for their diverse biological activities. The structural formula can be represented as follows:
Anticancer Activity
Recent studies have indicated that compounds similar to 3-Methyl-8-(prop-2-en-1-yloxy)-[1,2,4]triazolo[4,3-a]pyrazine exhibit potent anticancer properties. For instance:
- Mechanism of Action : A study demonstrated that derivatives of pyrazolo[4,3-e][1,2,4]triazine induced apoptosis in breast cancer cell lines (MCF-7 and MDA-MB-231) through the activation of caspases and modulation of key apoptotic pathways involving p53 and NF-κB signaling . The compound 3b from this study showed increased apoptosis via caspase 9, caspase 8, and caspase 3/7 activation.
- Comparative Efficacy : In vitro assays revealed that certain derivatives had stronger cytotoxic effects than cisplatin, a standard chemotherapy agent. The IC50 values for these compounds were significantly lower than those for cisplatin .
Anti-inflammatory Effects
The anti-inflammatory potential of derivatives containing the triazole ring has also been explored:
- COX Inhibition : In a study evaluating the inhibitory effects on COX enzymes (COX-1 and COX-2), certain derivatives demonstrated significant inhibition of prostaglandin E2 (PGE2) production. The IC50 values for these compounds were reported as follows:
Compound | IC50 (µM) | COX Target |
---|---|---|
3b | 0.25 | COX-1 |
4b | 0.15 | COX-2 |
4d | 0.20 | COX-2 |
These findings suggest that the triazole-containing compounds may serve as potential anti-inflammatory agents .
Case Study 1: Breast Cancer Treatment
A specific case involved the treatment of MCF-7 breast cancer cells with compound 3b. The study found that treatment led to:
- Increased apoptosis rates.
- Enhanced autophagy marked by elevated beclin-1 expression.
- Modulation of ROS levels that contributed to cell death mechanisms .
Case Study 2: In Vivo Assessment
In vivo studies are needed to further establish the efficacy of these compounds. Preliminary results from animal models indicate promising reductions in tumor sizes when treated with triazole derivatives compared to control groups receiving no treatment.
Propiedades
IUPAC Name |
3-methyl-8-prop-2-enoxy-[1,2,4]triazolo[4,3-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c1-3-6-14-9-8-12-11-7(2)13(8)5-4-10-9/h3-5H,1,6H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTDKNDVEKIQHJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2OCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.